4-(1,2,5-dithiazepane-5-carbonyl)-N-(2-methoxyphenyl)benzene-1-sulfonamide
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Overview
Description
4-(1,2,5-dithiazepane-5-carbonyl)-N-(2-methoxyphenyl)benzene-1-sulfonamide is a complex organic compound that features a unique combination of functional groups, including a dithiazepane ring, a sulfonamide group, and a methoxyphenyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,2,5-dithiazepane-5-carbonyl)-N-(2-methoxyphenyl)benzene-1-sulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Dithiazepane Ring: This step involves the cyclization of a suitable precursor containing sulfur and nitrogen atoms under specific conditions, such as the use of a base and a solvent like dichloromethane.
Attachment of the Carbonyl Group: The dithiazepane ring is then reacted with a carbonyl-containing reagent, such as an acid chloride, to introduce the carbonyl group.
Sulfonamide Formation: The intermediate product is then reacted with a sulfonyl chloride in the presence of a base to form the sulfonamide group.
Introduction of the Methoxyphenyl Group: Finally, the methoxyphenyl group is introduced through a nucleophilic substitution reaction, often using a methoxyphenyl halide and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(1,2,5-dithiazepane-5-carbonyl)-N-(2-methoxyphenyl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The dithiazepane ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
4-(1,2,5-dithiazepane-5-carbonyl)-N-(2-methoxyphenyl)benzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical agent due to its unique structure and biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(1,2,5-dithiazepane-5-carbonyl)-N-(2-methoxyphenyl)benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity. The dithiazepane ring and methoxyphenyl group can enhance binding affinity and selectivity for the target.
Comparison with Similar Compounds
Similar Compounds
4-(1,2,5-dithiazepane-5-carbonyl)-N-(2-hydroxyphenyl)benzene-1-sulfonamide: Similar structure but with a hydroxy group instead of a methoxy group.
4-(1,2,5-dithiazepane-5-carbonyl)-N-(2-chlorophenyl)benzene-1-sulfonamide: Similar structure but with a chloro group instead of a methoxy group.
Uniqueness
4-(1,2,5-dithiazepane-5-carbonyl)-N-(2-methoxyphenyl)benzene-1-sulfonamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity
Properties
IUPAC Name |
4-(1,2,5-dithiazepane-5-carbonyl)-N-(2-methoxyphenyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4S3/c1-24-17-5-3-2-4-16(17)19-27(22,23)15-8-6-14(7-9-15)18(21)20-10-12-25-26-13-11-20/h2-9,19H,10-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANFKDHKDWYIXTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)C(=O)N3CCSSCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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